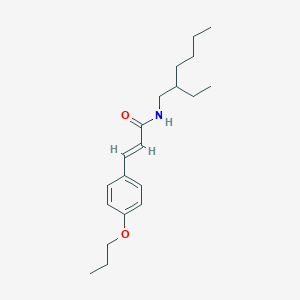
N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide, also known as EHPAA, is a chemical compound that has gained significant attention in scientific research. It is a versatile molecule that has various applications in the field of material science, pharmaceuticals, and biotechnology.
作用机制
The mechanism of action of N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide is not fully understood. However, it is believed that N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide interacts with biological membranes, which can lead to changes in membrane structure and function. This can affect the transport of molecules across the membrane and can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, it has been shown to have some biochemical and physiological effects. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been shown to have anti-inflammatory properties and has been used as a potential treatment for inflammatory diseases. It has also been shown to have antioxidant properties and has been used in the development of antioxidant supplements.
实验室实验的优点和局限性
N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile molecule that can be used in a variety of applications. However, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be expensive to synthesize, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide. One potential application is in the development of drug delivery systems. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be used as a monomer to synthesize polymers that can be used to encapsulate drugs and target specific tissues or cells. Another potential application is in the development of metal-organic frameworks. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be used as a ligand to synthesize frameworks that can be used for gas storage, separation, and catalysis. Additionally, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be used as a surfactant in emulsion polymerization to synthesize nanoparticles and other materials. Further research is needed to fully understand the properties and potential applications of N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide.
合成方法
N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide can be synthesized through the reaction of 4-propoxyphenylacetic acid with 2-ethylhexylamine and acryloyl chloride. The reaction proceeds by the formation of an amide bond between the amine group of 2-ethylhexylamine and the carboxylic acid group of 4-propoxyphenylacetic acid. The acryloyl chloride is then added to the reaction mixture to form the acrylamide group. The resulting product is N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide, which is a white crystalline solid.
科学研究应用
N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. It has been used as a monomer in the synthesis of polymers, which have been used in the development of drug delivery systems, tissue engineering, and other biomedical applications. N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has also been used as a surfactant in emulsion polymerization, which has been used to synthesize nanoparticles and other materials. Additionally, N-(2-ethylhexyl)-3-(4-propoxyphenyl)acrylamide has been used as a ligand in the development of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
属性
IUPAC Name |
(E)-N-(2-ethylhexyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-4-7-8-17(6-3)16-21-20(22)14-11-18-9-12-19(13-10-18)23-15-5-2/h9-14,17H,4-8,15-16H2,1-3H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUUVBFNUGXAH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C=CC1=CC=C(C=C1)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CNC(=O)/C=C/C1=CC=C(C=C1)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5483614.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B5483620.png)
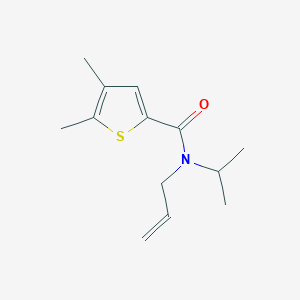

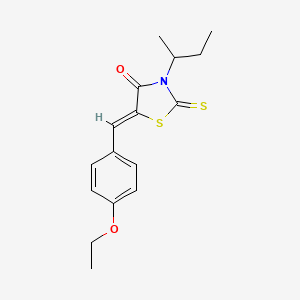
![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B5483650.png)
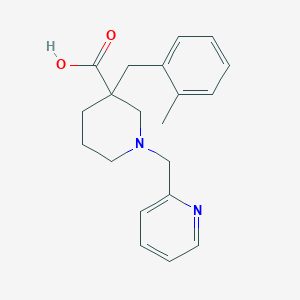
![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)
![4-{[(2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5483668.png)
![{2-[4-(allyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5483672.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide](/img/structure/B5483701.png)
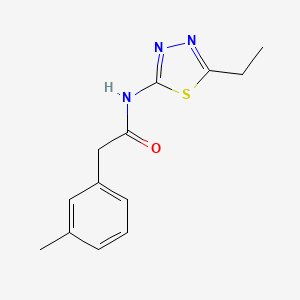
![4-{4-[(4-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5483716.png)